
2-(4-(Difluoromethyl)phenoxy)ethan-1-amine
説明
Synthesis Analysis
A series of new fluorine-containing polyamides were prepared directly by polycondensation of 2-(4-trifluoromethylphenoxy)terephthalic acid with four trifluoromethyl-substituted aromatic bis (ether amine)s in N-methyl-2-pyrrolidone (NMP) solution containing dissolved calcium chloride using triphenyl phosphite and pyridine as condensing agents .
Molecular Structure Analysis
The molecular formula of “2-(4-(Difluoromethyl)phenoxy)ethan-1-amine” is C9H11F2NO.
Chemical Reactions Analysis
The Inchi Code for “2-(4-(Difluoromethyl)phenoxy)ethan-1-amine” is 1S/C9H10F2NO.ClH/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13;/h1-4H,5-6,13H2;1H .
科学的研究の応用
Advanced Materials and Chemical Synthesis Amine-functionalized compounds, including those structurally related to 2-(4-(Difluoromethyl)phenoxy)ethan-1-amine, play a crucial role in the synthesis of novel materials and chemicals. For instance, amine-functionalized metal–organic frameworks (MOFs) have shown significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This property has been extensively explored for environmental applications, such as air purification and carbon capture and storage (CCS) technologies. Furthermore, these materials demonstrate promising utility in catalysis, showcasing their versatility in chemical processes (Lin, Kong, & Chen, 2016).
Environmental Science and Pollution Remediation The efficiency of amine-containing sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies highlights another potential application area. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer a promising solution for their removal from drinking water, thereby addressing a significant public health concern (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Pharmaceuticals and Biomedical Research Amine groups are pivotal in drug design and the development of pharmaceuticals. Their role in facilitating interactions with biological targets makes them valuable in the synthesis of compounds with potential therapeutic effects. While the direct application of 2-(4-(Difluoromethyl)phenoxy)ethan-1-amine in this field is not explicitly mentioned, the exploration of similar amine-functionalized compounds in drug development and biomedical research is a growing area of interest. This encompasses a broad range of applications, from the development of novel therapeutics to the creation of biomaterials for medical use.
Analytical Chemistry and Sensor Development Compounds featuring amine groups, akin to 2-(4-(Difluoromethyl)phenoxy)ethan-1-amine, are extensively used in the development of chemosensors. These sensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, owing to the high selectivity and sensitivity provided by the amine functionality. This application is critical in environmental monitoring, healthcare, and industrial process control, underscoring the importance of such compounds in analytical chemistry (Roy, 2021).
特性
IUPAC Name |
2-[4-(difluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-1-3-8(4-2-7)13-6-5-12/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFSUQDNBEKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Difluoromethyl)phenoxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



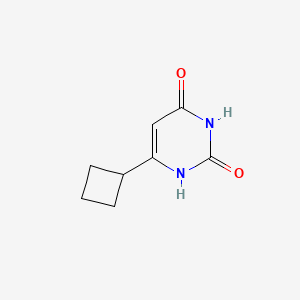


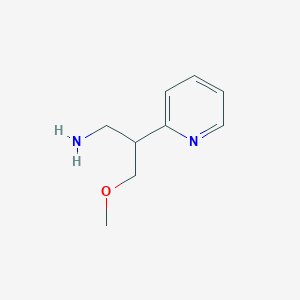
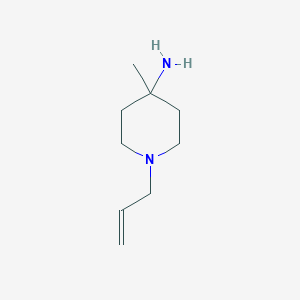
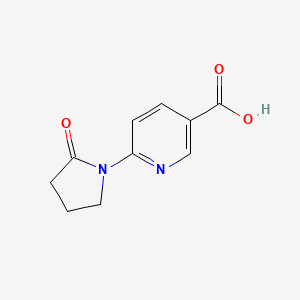
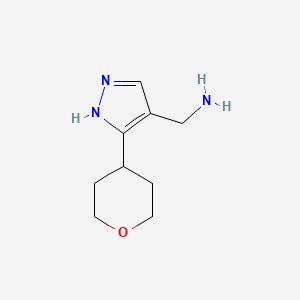



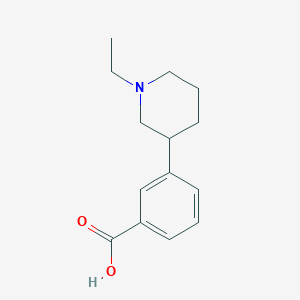

![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)
